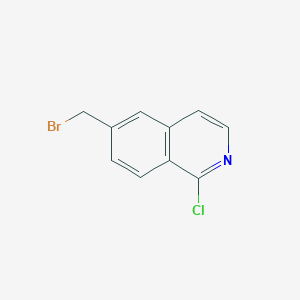
6-(Bromomethyl)-1-chloroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-1-chloroisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of both bromomethyl and chloro substituents on the isoquinoline ring makes this compound particularly interesting for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-1-chloroisoquinoline typically involves the bromination of 1-chloroisoquinoline. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)-1-chloroisoquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted isoquinolines.
Oxidation: Formation of isoquinoline carboxylic acids or aldehydes.
Reduction: Formation of 1-chloroisoquinoline derivatives.
Scientific Research Applications
6-(Bromomethyl)-1-chloroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds targeting various diseases.
Industry: Utilized in the synthesis of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-1-chloroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins or DNA .
Comparison with Similar Compounds
6-(Bromomethyl)-1,3-dioxolo[4,5-g]quinoline-7-carboxylate: Another bromomethyl-substituted quinoline derivative with similar reactivity and applications.
3-(Bromomethyl)indole: A bromomethyl-substituted indole with applications in organic synthesis and medicinal chemistry.
Uniqueness: 6-(Bromomethyl)-1-chloroisoquinoline is unique due to the presence of both bromomethyl and chloro substituents on the isoquinoline ring. This dual functionality allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
6-(bromomethyl)-1-chloroisoquinoline |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-1-2-9-8(5-7)3-4-13-10(9)12/h1-5H,6H2 |
InChI Key |
ITKOVCLQPAECAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


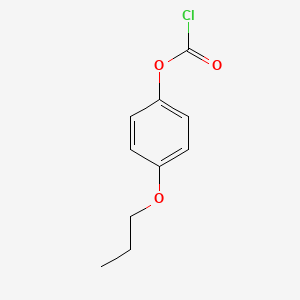
![1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13701098.png)
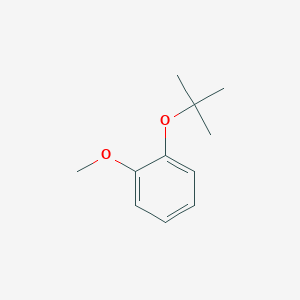
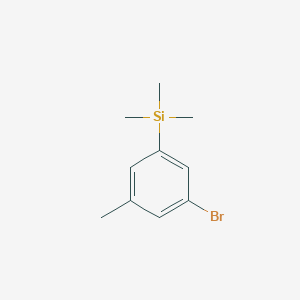
![2-[[5-(5,6-Dimethyl-2-benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13701117.png)
![3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
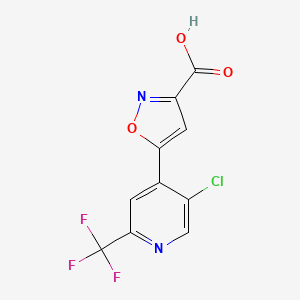
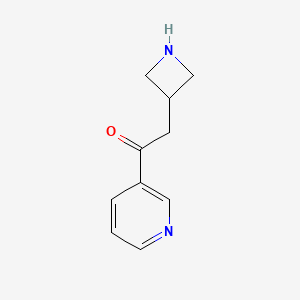
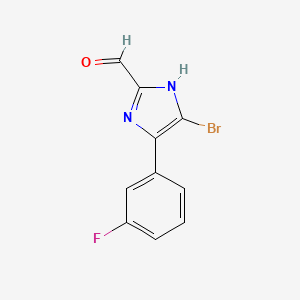
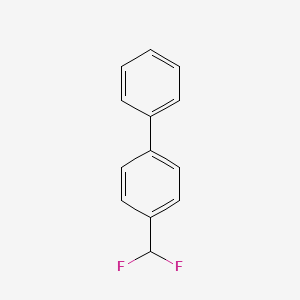

![2-Bromo-3-hexylthieno[3,2-b]thiophene](/img/structure/B13701150.png)
![2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13701158.png)

